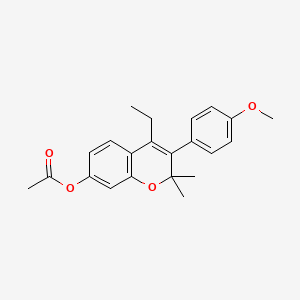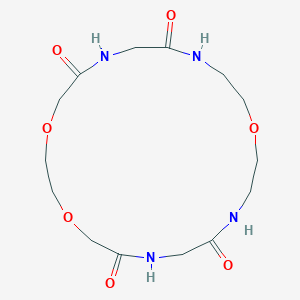
1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone is a keratan 6'-sulfate and an azamacrocycle.
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
- The compound has been used in the synthesis of complex macrocyclic compounds, as detailed in studies by Gupta, Harland, and Stoodley (1984) in their work on chromatography-free synthesis processes (Gupta, Harland, & Stoodley, 1984).
- Asay et al. (1977) explored its use in creating novel macrocyclic multidentate crown compounds from dioxodioic acids (Asay et al., 1977).
NMR Spectroscopy in Polymerization
- Yamasaki, Masamoto, and Kanaori (2000) utilized the compound in studying the NMR spectra of cyclic formals formed during copolymerization of trioxane and ethylene oxide (Yamasaki, Masamoto, & Kanaori, 2000).
Coordination Chemistry and Metal Ion Extraction
- Kumagai and Akabori (1989) reported its use in the preparation of bicyclic crown ethers containing amide groups, highlighting its ability to coordinate with metal ions (Kumagai & Akabori, 1989).
Micellization and Drug Delivery Systems
- Kadam et al. (2010) discussed its role in induced micellization and micellar transitions in aqueous solutions, which is significant for drug delivery system research (Kadam et al., 2010).
Template Reactions in Ligand Synthesis
- Suh, Kang, Goedken, and Park (1991) conducted template condensation reactions using the compound for synthesizing nickel(II) and copper(II) complexes (Suh, Kang, Goedken, & Park, 1991).
Studies on Electronic Properties
- Doerner, Gleiter, and Neugebauer (1998) used it in cyclovoltammetric investigations to study the electronic properties of various compounds (Doerner, Gleiter, & Neugebauer, 1998).
Propiedades
Nombre del producto |
1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone |
|---|---|
Fórmula molecular |
C14H24N4O7 |
Peso molecular |
360.36 g/mol |
Nombre IUPAC |
1,4,13-trioxa-7,10,16,19-tetrazacyclohenicosane-6,9,17,20-tetrone |
InChI |
InChI=1S/C14H24N4O7/c19-11-7-17-13(21)9-24-5-6-25-10-14(22)18-8-12(20)16-2-4-23-3-1-15-11/h1-10H2,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
Clave InChI |
XSGFEUMLKGZYIL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(=O)CNC(=O)COCCOCC(=O)NCC(=O)N1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



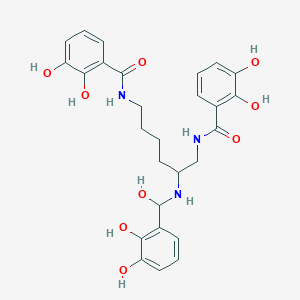
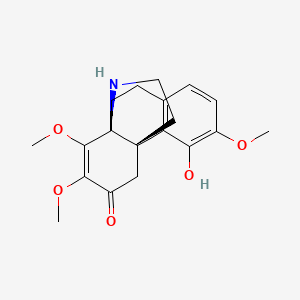
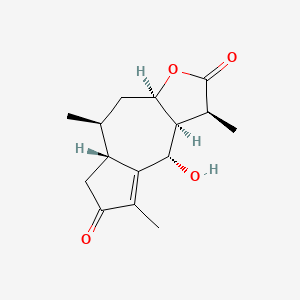
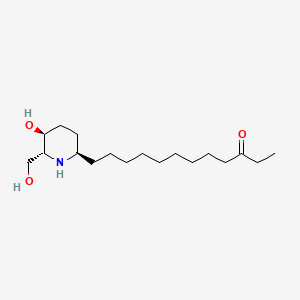
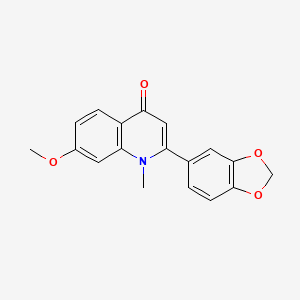
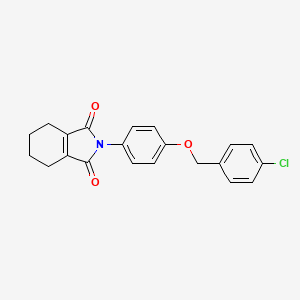
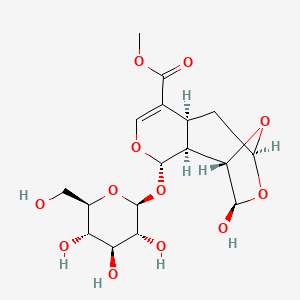
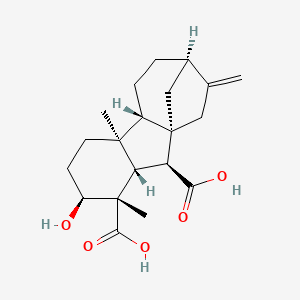
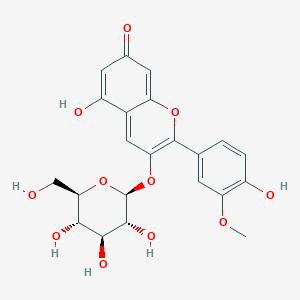
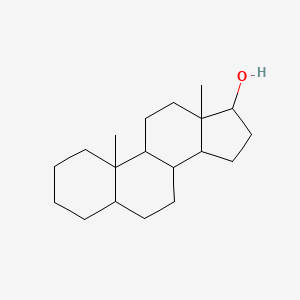
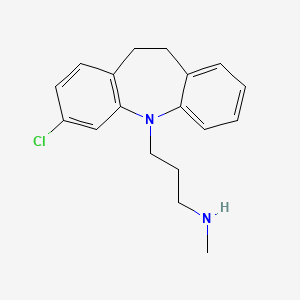
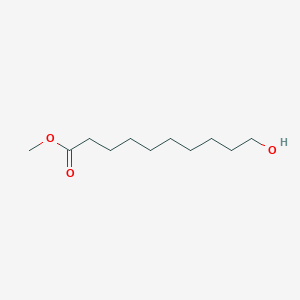
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
